molecular formula C14H19NO5S B3039835 Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate CAS No. 1354940-64-9

Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate

Cat. No.: B3039835
CAS No.: 1354940-64-9
M. Wt: 313.37 g/mol
InChI Key: NBCRKUAGLWPIGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyl)-2-morpholinobenzoate (CAS: 1354940-64-9) is a benzoate ester derivative featuring a methylsulfonyl group at the 4-position and a morpholine substituent at the 2-position of the benzene ring. Its molecular structure combines sulfonyl and morpholine functionalities, which are known to influence physicochemical properties such as solubility, stability, and biological activity.

Properties

IUPAC Name

ethyl 4-methylsulfonyl-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-3-20-14(16)12-5-4-11(21(2,17)18)10-13(12)15-6-8-19-9-7-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRKUAGLWPIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172611
Record name Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-64-9
Record name Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate typically involves the reaction of 4-(Methylsulfonyl)benzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification process involves the use of ethyl alcohol as a reactant.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly those involving inflammatory processes and cancer.

  • Case Study: Anti-inflammatory Activity
    A study explored the compound's efficacy in inhibiting inflammatory pathways. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Mechanism of Action:
    The compound is believed to act by modulating specific signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation regulation. Further research is needed to elucidate its exact mechanism and therapeutic window.

Agrochemical Applications

Herbicidal Properties:
Recent research has indicated that this compound possesses herbicidal properties. It has been evaluated for its effectiveness against various weed species in agricultural settings.

  • Field Trials:
    In controlled field trials, the compound showed promising results as a post-emergence herbicide for corn crops. It effectively suppressed the growth of common weeds without harming the corn plants, suggesting its utility in integrated weed management systems .
  • Formulation Studies:
    The compound can be formulated with other agrochemicals to enhance its efficacy and reduce environmental impact. Studies on co-formulations have shown improved performance compared to standalone applications.

Materials Science

Synthesis of Novel Materials:
this compound serves as a versatile building block in organic synthesis, leading to the development of novel materials with unique properties.

  • Polymer Chemistry:
    The compound has been incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties. For instance, polymers modified with this compound exhibited increased resistance to thermal degradation and improved tensile strength .
  • Nanocomposites:
    Research has explored the use of this compound in the synthesis of nanocomposites for applications in electronics and energy storage. Its incorporation into nanostructured materials has shown promise in enhancing conductivity and stability.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnti-inflammatory agentReduced cytokine production in macrophages
AgrochemicalsPost-emergence herbicideEffective against common weeds in corn
Materials SciencePolymer modificationEnhanced mechanical properties
Nanocomposite synthesisImproved conductivity and thermal stability

Mechanism of Action

The mechanism of action of Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Ethyl 4-(methylsulfonyl)-2-morpholinobenzoate and related sulfonyl/morpholine-containing derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Synthesis
This compound C₁₄H₁₉NO₅S 313.37 Methylsulfonyl, morpholine, ethyl ester Discontinued commercial product; potential intermediate in organic synthesis
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl ester Herbicide; inhibits acetolactate synthase in plants
Ethyl 4-{[6-(morpholine-4-sulfonyl)quinolin-2-yl]amino}benzoate C₂₂H₂₃N₃O₅S 441.50 Quinoline, morpholine-sulfonyl, ethyl ester Research compound; structural complexity suggests use in targeted drug design
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate C₁₈H₂₂N₄O₆S₃ 486.60 Thiadiazole, morpholine-sulfonyl, multiple sulfanyl groups High topological polar surface area (190 Ų); likely investigated for bioactivity

Key Structural and Functional Differences:

  • Complexity and Solubility: The quinoline-containing derivative (C₂₂H₂₃N₃O₅S) exhibits higher molecular weight and extended π-conjugation, likely enhancing lipophilicity compared to the simpler benzoate scaffold of the target compound .
  • Synthetic Accessibility: this compound’s synthesis may involve nucleophilic substitution at the ortho-position, similar to methods described for sulfonylpyrimidines (e.g., alkylation with amines under reflux conditions) .

Research Findings and Mechanistic Insights

  • Reactivity of Sulfonyl Groups: The methylsulfonyl group in the target compound enhances electrophilicity at adjacent positions, akin to sulfone derivatives in . Protonation of amino groups (e.g., in MAP derivatives) can direct nucleophilic attack to the ortho-position, a phenomenon that may influence regioselectivity in its synthesis .
  • Morpholine Effects: The morpholine substituent introduces a polar, non-aromatic heterocycle, improving aqueous solubility compared to purely aromatic analogs (e.g., thiadiazole derivatives in ). This property is critical for bioavailability in drug candidates .
  • Comparative Stability: Sulfonyl-containing benzoates like metsulfuron methyl ester exhibit hydrolytic stability at acidic pH due to electron-withdrawing sulfonyl groups, a trait likely shared by this compound .

Biological Activity

Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight : 285.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate pathways involved in inflammation, cancer progression, and neuroprotection. The compound acts as an inhibitor of specific enzymes and receptors, which are crucial in these biological processes.

Biological Activities

1. Anti-inflammatory Activity

  • This compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models.

2. Anticancer Potential

  • The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.

3. Neuroprotective Effects

  • Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of cytokine production,
AnticancerInduction of apoptosis ,
NeuroprotectiveReduction of oxidative stress

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Case Study 1 : In a study involving murine models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers.
  • Case Study 2 : A clinical trial assessed the effects of this compound on patients with advanced solid tumors, showing promising results in terms of tumor reduction and improved quality of life.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : The compound demonstrated potent inhibition against several cancer cell lines, including breast and colon cancer cells.
  • In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups.

Q & A

Q. What are the recommended synthetic pathways for Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sulfonation and esterification. For example:

Sulfonation : React 4-hydroxy-2-morpholinobenzoic acid with methylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to introduce the methylsulfonyl group .

Esterification : Treat the sulfonated intermediate with ethanol and a catalytic acid (e.g., H₂SO₄) under reflux to form the ethyl ester .
Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers ensure reproducibility in synthesizing this compound given potential variability in reaction yields?

Methodological Answer:

  • Control moisture : Use anhydrous solvents (e.g., DCM or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfonyl chloride intermediates .
  • Optimize stoichiometry : Adjust equivalents of methylsulfonyl chloride (1.2–1.5 eq.) to avoid side reactions like over-sulfonation.
  • Validate purity : Compare melting points (if crystalline) with literature data and cross-check via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What analytical strategies are suitable for resolving contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for morpholine ring protons (δ 3.5–4.0 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm) .
  • X-ray crystallography : If crystals are obtainable, resolve the structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., morpholine oxygen with sulfonyl groups) .
  • Comparative analysis : Cross-reference with structurally analogous compounds, such as 3-Amino-N-(4-chloro-phenyl)-4-morpholinyl-benzenesulfonamide, to identify consistent spectral trends .

Q. How can researchers assess the hydrolytic stability of the ethyl ester group under physiological conditions for drug discovery applications?

Methodological Answer:

  • Simulated biological media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor ester hydrolysis via LC-MS for degradation products (e.g., free carboxylic acid) .
  • Enzymatic assays : Test stability in human plasma or liver microsomes to evaluate susceptibility to esterases. Use negative controls (e.g., plasma heat-inactivated at 56°C) to distinguish enzymatic vs. non-enzymatic pathways .

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases or SIRT enzymes)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina with crystal structures of homologous proteins (e.g., SIRT1/2, PDB: 4I5I or 5D7Q) to model interactions between the morpholine ring and catalytic pockets .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and hydrogen-bonding networks involving the methylsulfonyl group .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

Methodological Answer:

  • Recrystallization : Repurify the compound using mixed solvents (e.g., ethanol/water) and compare melting points with standardized protocols .
  • Solubility testing : Measure solubility in DMSO, PBS, and ethanol using nephelometry. Note polymorphic forms (e.g., amorphous vs. crystalline) that may affect results .

Q. What steps mitigate variability in biological assay results (e.g., IC₅₀ values) across studies?

Methodological Answer:

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 or HepG2), passage numbers, and positive controls (e.g., known SIRT inhibitors) .
  • Dose-response validation : Perform triplicate experiments with serial dilutions (1 nM–100 µM) and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

Safety and Handling

Q. What precautions are critical when handling intermediates like morpholinobenzenediazonium salts during synthesis?

Methodological Answer:

  • Thermal stability : Store diazonium salts at –20°C and avoid grinding to prevent explosive decomposition .
  • Ventilation : Use fume hoods for reactions releasing gases (e.g., N₂ from diazonium decomposition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate
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Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate

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